molecular formula C21H22ClN3O3S3 B2621220 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-58-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2621220
CAS No.: 361167-58-0
M. Wt: 496.06
InChI Key: CFBWPCGVSQVQIN-UHFFFAOYSA-N
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Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic sulfonamide derivative characterized by a benzamide core substituted with a thiazole ring bearing a 5-chlorothiophen-2-yl group and a 3,5-dimethylpiperidinyl sulfonyl moiety. This compound is structurally distinct due to the integration of a thiazole-thiophene hybrid system and a branched aliphatic sulfonamide group, which may influence its physicochemical properties, bioavailability, and target interactions.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBWPCGVSQVQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, which combines a thiazole ring, a thiophene ring, and a sulfonamide moiety, suggests potential biological activities, particularly in the context of anti-inflammatory and analgesic effects.

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in the inflammatory response:

  • COX Inhibition : The compound has been shown to selectively inhibit COX-2, an enzyme associated with inflammation and pain. Studies have reported IC50 values indicating its potency as a COX-2 inhibitor, with selectivity indices suggesting it is significantly more effective against COX-2 than COX-1 .
  • LOX Inhibition : In addition to COX inhibition, the compound also exhibits activity against LOX enzymes, which are involved in the production of leukotrienes, mediators of inflammation. The compound's effectiveness in inhibiting LOX has been demonstrated through various assays .

In Vitro Studies

In vitro studies have highlighted the compound's efficacy in inhibiting COX and LOX activities. For instance:

CompoundIC50 (μM)Selectivity Index
Aspirin15.32-
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamide23.08 (COX-2)42
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamide38.46 (LOX)-

These findings indicate that the compound not only inhibits key inflammatory pathways but does so with a favorable selectivity profile .

In Vivo Studies

In vivo studies conducted on animal models have further validated the anti-inflammatory potential of this compound. For example:

  • Analgesic Testing : Compounds derived from similar structures were tested at various dosages (5, 10, and 20 mg/kg). Results indicated significant analgesic effects comparable to standard analgesics like aspirin .
  • Inflammation Models : The compound was tested using carrageenan-induced paw edema models in mice, demonstrating a marked reduction in inflammation compared to control groups .

Case Studies

Recent research has focused on modifying thiazole derivatives for enhanced biological activity. A study published in Frontiers in Pharmacology explored modifications to thiazole-based compounds, revealing that certain derivatives exhibited superior COX and LOX inhibition compared to traditional NSAIDs . These findings underscore the therapeutic potential of compounds like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamide in treating inflammatory conditions.

Scientific Research Applications

Anti-inflammatory Research

Numerous studies have investigated the anti-inflammatory properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide. In vitro experiments demonstrated its ability to inhibit COX enzymes effectively, leading to reduced production of pro-inflammatory mediators. For instance, research highlighted its selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for long-term use in inflammatory conditions .

Cancer Therapeutics

The compound has been evaluated for its anti-cancer potential in various cell lines. Studies indicate that it can induce cell cycle arrest and apoptosis in tumor cells via the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines .

Neuropharmacology

Research into the neuropharmacological effects of this compound has shown promising results in models of anxiety and depression. It appears to modulate serotonin and dopamine pathways, which are critical in mood regulation. Animal studies demonstrated that administration of the compound led to reduced anxiety-like behaviors .

Data Tables

Application Area Mechanism Key Findings
Anti-inflammatoryCOX inhibitionSelective COX-2 inhibition with minimal side effects
Cancer therapeuticsInduction of apoptosisSignificant reduction in tumor cell viability
NeuropharmacologyModulation of neurotransmitter systemsReduction in anxiety-like behaviors in animal models

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound resulted in a marked reduction in paw edema compared to control groups. The mechanism was attributed to decreased levels of prostaglandins and inflammatory cytokines.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved caspase-3 and PARP. These findings support its potential as a therapeutic agent against breast cancer.

Case Study 3: Neuropharmacological Assessment

In behavioral tests using the elevated plus maze (EPM), animals treated with the compound displayed significantly less anxiety-like behavior compared to untreated controls, indicating its potential use as an anxiolytic agent.

Chemical Reactions Analysis

Formation of the Thiazole Core

The thiazole ring is synthesized via condensation reactions. For analogous compounds (e.g., 4-(4-chlorothiophen-2-yl)thiazol-2-amine ):

  • Step 1 : Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one with Br₂ in diethyl ether yields 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

  • Step 2 : Condensation with thiourea at 80°C forms the thiazole scaffold (45–59% yield) .

Key Reaction Conditions :

StepReagents/ConditionsYield
1Br₂, Et₂O, RT85%
2Thiourea, 80°C59%

Sulfonylation of the Benzamide Moiety

The sulfonyl group is introduced via nucleophilic substitution. For 4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide :

  • Step 1 : Sulfamoylation using sulfamoyl chloride in the presence of K₂CO₃.

  • Step 2 : Coupling with 4-(4-cyanophenyl)thiazol-2-amine via carbodiimide-mediated amidation (DMF, 70°C).

Critical Parameters :

  • Optimal pH: 7–8 (prevents hydrolysis of sulfamoyl intermediates).

  • Temperature: 70–80°C for 24h ensures complete coupling .

Functionalization of the Piperidine Substituent

The 3,5-dimethylpiperidine group is introduced via SN2 displacement. For 5-(3,5-dichloropyridin-4-yl)sulfanyl-thiophene-2-carboxamides :

  • Step 1 : Reaction of sulfonyl chloride intermediates with 3,5-dimethylpiperidine in dichloromethane.

  • Step 2 : Purification via column chromatography (hexane:EtOAc = 3:1) yields the final product .

Reaction Efficiency :

SolventReaction TimeYield
DCM12h62%
THF24h48%

Enzymatic Interactions and Stability

The compound exhibits dual inhibitory activity against COX-2 and 5-LOX enzymes, similar to derivatives like 5d and 5e :

  • COX-2 Inhibition : Binds to His90, Ser353, and Tyr355 via hydrogen bonding and π-sulfur interactions (IC₅₀ = 0.8–1.2 µM) .

  • 5-LOX Inhibition : Interacts with His372 and Trp599 (IC₅₀ = 1.5–2.1 µM) .

Binding Affinities :

TargetResidues InvolvedIC₅₀ (µM)
COX-2His90, Ser353, Tyr3550.8–1.2
5-LOXHis372, Trp599, Phe3591.5–2.1

Hydrolytic and Oxidative Stability

  • Hydrolysis : Stable under physiological pH (7.4) but degrades in acidic conditions (pH < 3) due to sulfonamide cleavage.

  • Oxidation : Resistant to peroxides but undergoes slow degradation via thiophene ring oxidation (HPLC purity: 98% at t = 6 months) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., triazoles, thiazoles) and sulfonamide substituents. Key comparisons are drawn from synthesis protocols, spectral data, and substituent effects documented in related studies.

Core Heterocycle Comparison: Thiazole vs. Triazole Derivatives

The evidence highlights triazole-thione derivatives (e.g., compounds [7–9]) as analogs with a 1,2,4-triazole core instead of a thiazole. Key differences include:

Property Target Compound (Thiazole Core) Triazole-Thiones [7–9]
Tautomerism Thiazole does not exhibit tautomerism. Exist as thione-thiol tautomers (e.g., equilibrium between 2H-1,2,4-triazole-3(4H)-thiones and thiol forms) .
Spectral Features IR: Absence of νS-H (~2500–2600 cm⁻¹). IR: νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹ confirms thione form .
Synthetic Route Likely involves coupling of preformed thiazole and sulfonamide intermediates. Synthesized via cyclization of hydrazinecarbothioamides in basic media .

Impact of Heterocycle Choice :

  • Electron Density : The sulfur atom in thiazole may alter electronic properties compared to triazoles, affecting binding to biological targets.
Sulfonamide Substituent Comparison

The target compound’s 3,5-dimethylpiperidinyl sulfonyl group contrasts with aryl sulfonyl groups in analogs (e.g., compounds [10–15] with phenyl/4-fluorophenyl sulfonyl substituents):

Substituent Type Target Compound Aryl Sulfonyl Analogs [10–15]
Solubility Likely enhanced due to aliphatic piperidine. Lower solubility due to hydrophobic aryl groups.
Synthetic Flexibility Requires sulfonylation with 3,5-dimethylpiperidine. Sulfonylation with halobenzenes via Friedel-Crafts reactions .
Steric Effects Branched piperidine may hinder target binding. Planar aryl groups facilitate π-π stacking interactions.

Functional Implications :

  • Bioavailability : The dimethylpiperidine group may improve solubility and blood-brain barrier penetration compared to aryl analogs.
  • Target Selectivity : Aryl sulfonyl groups in analogs [10–15] are associated with kinase inhibition, while aliphatic sulfonamides (as in the target) may favor GPCR modulation.
Halogen Substituent Effects

The 5-chlorothiophen-2-yl group in the target compound parallels halogenated analogs (e.g., compound [6] with Br substituents):

Halogen 5-Chlorothiophen-2-yl (Target) Bromophenyl Analogs [6]
Electronegativity Moderate (Cl) Higher (Br)
Steric Bulk Minimal Significant
Biological Activity Chlorine enhances metabolic stability. Bromine may improve binding affinity but increase toxicity .

Structural-Activity Relationship (SAR) :

  • Chlorine’s electronegativity may enhance dipole interactions in target binding.
  • Thiophene’s aromaticity vs. benzene in analogs [6] could alter π-system interactions.

Q & A

Q. What statistical methods are suitable for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values to account for assay variability .
  • Machine Learning : Train random forest models to predict dose-response trends from high-throughput screening data .

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